(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

PDE3 inhibition platelet pharmacology target engagement

(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (CAS 1092352-97-0) is a synthetic dihydroquinazoline derivative bearing 5,6-dichloro substitution and an acetic acid side chain at the N3 position. It is formally designated as Anagrelide Impurity 3, arising as a process-related or degradative byproduct during the synthesis of the platelet-lowering drug anagrelide.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
CAS No. 1092352-97-0
Cat. No. B1505042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
CAS1092352-97-0
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)NCN1CC(=O)O
InChIInChI=1S/C10H10Cl2N2O2/c11-7-1-2-8-6(10(7)12)3-14(5-13-8)4-9(15)16/h1-2,13H,3-5H2,(H,15,16)
InChIKeyVFRADJZONHFXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (CAS 1092352-97-0): Procurement-Relevant Structural Identity and Class Context


(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (CAS 1092352-97-0) is a synthetic dihydroquinazoline derivative bearing 5,6-dichloro substitution and an acetic acid side chain at the N3 position . It is formally designated as Anagrelide Impurity 3, arising as a process-related or degradative byproduct during the synthesis of the platelet-lowering drug anagrelide . The compound differs fundamentally from anagrelide itself, which is a fused imidazoquinazoline, and from the principal active metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL-603), which carries a 2-amino group absent in this compound [1]. These structural distinctions confer divergent physicochemical properties, target-engagement profiles, and regulatory relevance that preclude simple in-class substitution.

Why (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid Cannot Be Interchanged with Anagrelide or Its 2-Amino Congeners


Superficial structural similarity among 5,6-dichloroquinazoline derivatives masks profound pharmacological and physicochemical divergence. Anagrelide (imidazoquinazoline) inhibits phosphodiesterase 3 (PDE3) with an IC50 of 36 nM [1], while its active metabolite RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) reduces platelet counts at 100 μg/day without the inotropic side effects of the parent drug [2]. The target compound lacks both the fused imidazole ring required for PDE3 inhibition and the 2-amino group essential for the platelet-lowering activity of RL-603. Furthermore, the N3-acetic acid moiety shifts the calculated LogP to 2.34 , markedly higher than RL-603 (XLogP3 = 1.4) [3], altering membrane permeability and analytical retention behavior. In regulated pharmaceutical contexts, this compound is classified and controlled as Anagrelide Impurity 3 under ICH Q3A/B guidelines [4]; procurement of a generic 5,6-dichloroquinazoline without verifying the precise substitution pattern and impurity designation risks both experimental irreproducibility and regulatory non-compliance. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid Versus Closest Analogs


Structural Absence of PDE3 Pharmacophore: No Detectable PDE3 Inhibition vs. Anagrelide (IC50 = 36 nM)

The target compound is a 1,4-dihydroquinazoline with an N3-acetic acid side chain and no substitution at the 2-position. This structure lacks the fused imidazole ring (imidazo[2,1-b]quinazoline) that constitutes the PDE3 pharmacophore present in anagrelide. Anagrelide inhibits PDE3 with an IC50 of 36 nM [1]. The 2-amino analog RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) retains PDE3 inhibitory activity and is the major pharmacologically active metabolite responsible for platelet reduction [2]. The absence of the 2-amino group in the target compound, combined with the electron-withdrawing acetic acid substituent at N3, is predicted to abolish PDE3 binding. No published PDE3 IC50 for this compound has been identified, consistent with its classification as a pharmacologically inactive impurity rather than an active metabolite.

PDE3 inhibition platelet pharmacology target engagement

Lipophilicity Differentiation: LogP 2.34 vs. 2-Amino Congener (XLogP3 = 1.4) Alters Chromatographic Retention and Membrane Partitioning

The target compound has a calculated LogP of 2.34 , approximately 0.94 log units higher than the 2-amino analog RL-603 (XLogP3 = 1.4) [1]. This difference arises from the replacement of the polar 2-amino group (H-bond donors: 2 for RL-603) with a methylene bridge in the dihydroquinazoline ring and the addition of the acetic acid moiety, which, despite its polarity, is partially masked by intramolecular interactions. The higher LogP translates to increased reversed-phase HPLC retention, enabling baseline chromatographic separation from anagrelide and other polar impurities under validated isocratic conditions (Waters Nova Pack C18, phosphate buffer pH 4.4 / ACN-MeOH, 254 nm detection) [2]. For procurement, this LogP differential directly impacts solubility (lower aqueous solubility), membrane permeability (higher passive diffusion), and extraction recovery, requiring distinct experimental handling protocols compared to the more polar 2-amino analogs.

physicochemical profiling LogP HPLC method development ADME prediction

Analytical Reference Standard Utility: Validated HPLC Resolution and Quantification as Anagrelide Impurity 3

This compound is formally designated and characterized as Anagrelide Impurity 3 in compendial and regulatory impurity profiling frameworks [1]. Validated stability-indicating HPLC methods have been developed that achieve exceptional resolution between anagrelide and its related impurities, with linearity exceeding R² > 0.95 for both the active pharmaceutical ingredient and impurity peaks [2]. The methods employ a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 μm) with phosphate buffer (pH 4.4) and acetonitrile-methanol organic modifier at 35 °C, 1.0 mL/min, and 254 nm detection. Limits of detection (LOD) and quantitation (LOQ) were confirmed sufficient for precise estimation, with intra-day and inter-day precision RSD consistently below 5% [2]. The compound is supplied as a fully characterized reference standard (molecular formula C10H10Cl2N2O2, MW 261.1 g/mol, purity ≥95%) under ISO 17034 accreditation, suitable for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions .

pharmaceutical analysis impurity profiling HPLC validation regulatory compliance

Absence of Reported 5-HT6 Receptor Binding vs. 2-Amino Analog (RL-603 Ki = 1157 nM) Demonstrates Target Selectivity Divergence

The 2-amino analog RL-603 (5,6-dichloro-1,4-dihydroquinazolin-2-amine) has been profiled against the human 5-hydroxytryptamine receptor 6 (5-HT6) expressed in HEK293-EBNA cells, yielding a Ki of 1157 nM [1]. The corresponding 5-chloro (mono-substituted) analog showed a Ki > 10,000 nM, indicating that dual 5,6-dichloro substitution enhances 5-HT6 binding by approximately 10-fold [1]. For the target compound, which carries an N3-acetic acid substituent and lacks the 2-amino group, no 5-HT6 binding has been reported. The absence of the 2-amino hydrogen-bond donor and the steric hindrance introduced by the acetic acid group are consistent with loss of affinity for this aminergic GPCR target. This differential binding profile is critical for researchers selecting quinazoline tools for neuroscience target validation, as RL-603 would exhibit measurable 5-HT6 engagement while the target compound would not.

GPCR profiling 5-HT6 receptor off-target screening selectivity

Optimal Procurement and Application Scenarios for (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid


Analytical Reference Standard for Anagrelide Impurity Profiling in ANDA Regulatory Submissions

This compound serves as a characterized impurity reference standard (Anagrelide Impurity 3) for HPLC-based impurity profiling of anagrelide drug substance and finished dosage forms. Validated isocratic methods employing C18 columns with phosphate buffer (pH 4.4) and acetonitrile-methanol mobile phase achieve baseline resolution between anagrelide and this impurity at 254 nm detection [1]. The method meets ICH Q2(R1) validation requirements with linearity R² > 0.95 and precision RSD <5%, suitable for ANDA regulatory filings and batch release testing [1]. Procurement of ISO 17034-accredited reference material with certificate of analysis ensures traceability to compendial standards (USP/EP) .

Negative Control Compound for PDE3-Mediated Platelet Aggregation and Megakaryocyte Maturation Assays

The compound lacks the fused imidazole ring and 2-amino substituent required for PDE3 inhibition (anagrelide PDE3 IC50 = 36 nM) [2] and for platelet-lowering activity (RL-603 active at 100 μg/day in vivo) [3]. Its LogP of 2.34 and PSA of 52.57 Ų provide physicochemical-matched negative control properties for structure-activity relationship (SAR) studies of quinazoline-based PDE3 inhibitors or platelet-reducing agents. Researchers can use this compound to discriminate between PDE3-dependent and PDE3-independent effects in megakaryocyte biology and platelet function experiments.

Physicochemical Probe for LogP-Dependent Membrane Partitioning and Chromatographic Method Development

With a LogP of 2.34 —significantly higher than the 2-amino analog RL-603 (XLogP3 = 1.4) [4]—this compound serves as a lipophilic probe in reversed-phase chromatographic method development, logP-based quantitative structure-retention relationship (QSRR) modeling, and membrane permeability studies. The 0.9 LogP unit differential corresponds to approximately 8-fold greater octanol/water partitioning, providing a well-characterized tool for calibrating HPLC gradient elution programs and evaluating the impact of N3-substitution on the physicochemical properties of dihydroquinazoline scaffolds.

Synthetic Intermediate Reference for Dihydroquinazoline Library Construction

The compound's N3-acetic acid functionality provides a synthetic handle for amide coupling, esterification, and diversification reactions, making it a useful reference intermediate for constructing focused libraries of dihydroquinazoline derivatives. Its well-defined structure (MW 261.1 g/mol, C10H10Cl2N2O2, InChIKey: VFRADJZONHFXOM-UHFFFAOYSA-N) enables unambiguous identity confirmation by LC-MS, 1H NMR, and 13C NMR. The 5,6-dichloro substitution pattern, shared with the pharmacologically active anagrelide scaffold, allows systematic exploration of position-2 and position-3 modifications without confounding changes in the halogenation pattern.

Quote Request

Request a Quote for (5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.